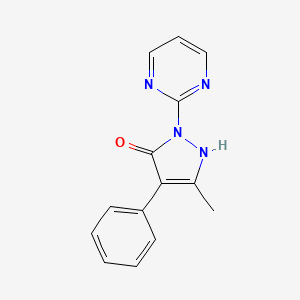
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1h-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a pyrimidin-2-yl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane to form a pyrazoline intermediate, which upon heating or treatment with acids or bases, loses the nitro group to yield the desired pyrazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. Additionally, its biological activity may involve interactions with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-phenyl-1H-pyrazole: Lacks the pyrimidin-2-yl group, which may result in different chemical and biological properties.
1-(2-Pyrimidyl)-3-methyl-4-phenyl-1H-pyrazolium trifluoromethanesulphonate: A related compound with a trifluoromethanesulphonate group, used in coordination chemistry.
Uniqueness
The presence of the pyrimidin-2-yl group in 3-Methyl-4-phenyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol distinguishes it from other similar compounds, potentially enhancing its coordination ability and biological activity. This unique structure allows for specific interactions with metal centers and biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-2-pyrimidin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H12N4O/c1-10-12(11-6-3-2-4-7-11)13(19)18(17-10)14-15-8-5-9-16-14/h2-9,17H,1H3 |
Clave InChI |
GOAPBOBWFQZZLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC=CC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


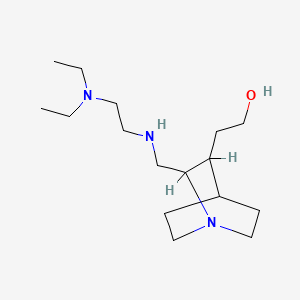
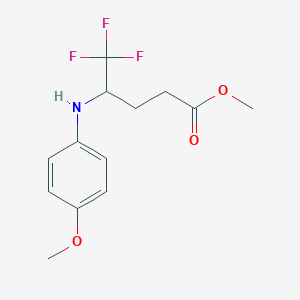


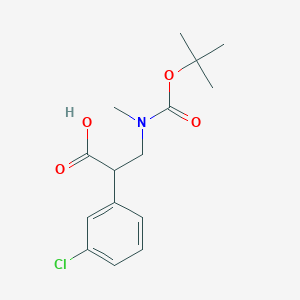


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
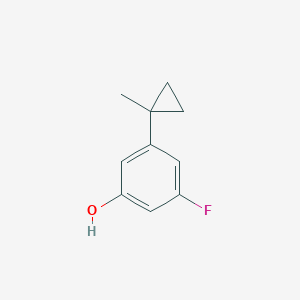
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
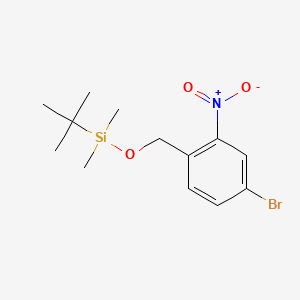
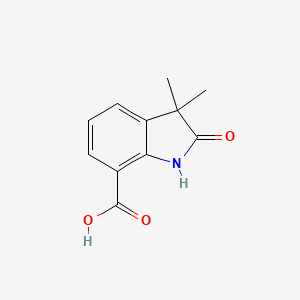

![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
